molecular formula C14H23Br2NO B4278957 2,2-dibromo-1-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide

2,2-dibromo-1-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide

Cat. No.: B4278957
M. Wt: 381.15 g/mol
InChI Key: WSBIMAVZWQQWPS-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide is a complex organic compound characterized by its bromine atoms, cyclopropane ring, and amide functional group

Properties

IUPAC Name

2,2-dibromo-1-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23Br2NO/c1-9-5-10(7-12(2,3)6-9)17-11(18)13(4)8-14(13,15)16/h9-10H,5-8H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBIMAVZWQQWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)NC(=O)C2(CC2(Br)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dibromo-1-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide typically involves multiple steps, starting with the formation of the cyclopropane ring. One common approach is the reaction of a suitable precursor with bromine and a methylating agent under controlled conditions. The reaction conditions often require the use of a strong base to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The bromine atoms can be oxidized to form bromine-containing derivatives.

  • Reduction: : The compound can be reduced to remove the bromine atoms, resulting in different structural isomers.

  • Substitution: : The amide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromine dioxide (BrO2) and other bromine oxides.

  • Reduction: : Dibromomethylcyclopropane derivatives.

  • Substitution: : Amides and substituted cyclopropanecarboxamides.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for synthesizing more complex organic molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Medicine: : Potential use in drug discovery and development, particularly in designing new therapeutic agents.

  • Industry: : Application in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2,2-dibromo-1-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of bromine atoms and the cyclopropane ring. Similar compounds include:

  • 2,2-Dibromo-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide: : Lacks the methyl group at the 1-position.

  • 2,2-Dibromo-1-methylcyclopropanecarboxamide: : Lacks the trimethylcyclohexyl group.

  • N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide: : Lacks the dibromine atoms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dibromo-1-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
2,2-dibromo-1-methyl-N-(3,3,5-trimethylcyclohexyl)cyclopropanecarboxamide

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